chemical structure of 2-amino-5-cyclohexylpentanoic acid
chemical structure of 2-amino-5-cyclohexylpentanoic acid
An In-depth Technical Guide to the Chemical Structure, Properties, and Applications of 2-amino-5-cyclohexylpentanoic Acid
Abstract: This technical guide provides a comprehensive analysis of 2-amino-5-cyclohexylpentanoic acid, a non-proteinogenic amino acid of significant interest to researchers in medicinal chemistry and drug development. We will dissect its core chemical structure, including critical stereochemical aspects, and correlate these features with its physicochemical properties. The guide details established protocols for chemical modification and analytical characterization, offering field-proven insights into the causality behind experimental choices. By exploring its role as a molecular building block, this document serves as an authoritative resource for scientists leveraging this and similar scaffolds in the design of novel therapeutics.
Molecular Identity and Structural Elucidation
2-amino-5-cyclohexylpentanoic acid is an alpha-amino acid derivative characterized by a pentanoic acid backbone, with an amino group at the C-2 (α) position and a cyclohexyl ring terminating the side chain at the C-5 position. This unique combination of a classic amino acid framework with a lipophilic cycloalkane moiety imparts specific properties that are highly valuable in the design of peptidomimetics and other small molecule inhibitors.
1.1 Nomenclature and Identification
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IUPAC Name: 2-amino-5-cyclohexylpentanoic acid
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Molecular Formula: C₁₁H₂₁NO₂[1]
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Molecular Weight: 199.29 g/mol [1]
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CAS Registry Number: 768366-86-5 (for the (S)-enantiomer)[1]
The structure is fundamentally a valine analogue with an extended and cyclized side chain. This modification significantly increases the steric bulk and lipophilicity compared to natural amino acids like leucine or isoleucine.
1.2 Structural Representation
The connectivity of the atoms is illustrated below. The key features are the carboxylic acid group, the alpha-amino group, and the terminal cyclohexyl ring connected by a three-carbon linker.
Caption: 2D representation of 2-amino-5-cyclohexylpentanoic acid.
The Critical Role of Stereochemistry
As with most alpha-amino acids, the C-2 carbon of 2-amino-5-cyclohexylpentanoic acid is a chiral center. This stereogenicity is of paramount importance, as biological systems, particularly enzymes and receptors, are inherently chiral and will interact differently with each enantiomer.
2.1 Enantiomeric Forms: (S) and (R) Configurations
The alpha-carbon (C-2) is bonded to four distinct substituents:
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A carboxyl group (-COOH)
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An amino group (-NH₂)
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A hydrogen atom (-H)
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A 4-cyclohexylbutyl side chain (-CH₂CH₂CH₂-C₆H₁₁)
This arrangement gives rise to two non-superimposable mirror images, known as enantiomers: (S)-2-amino-5-cyclohexylpentanoic acid and (R)-2-amino-5-cyclohexylpentanoic acid.[2] The designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. In drug development, it is common for one enantiomer to possess the desired therapeutic activity while the other may be inactive or even contribute to off-target toxicity.[2] The vast majority of commercially available and researched forms of this compound are the (S)-enantiomer, corresponding to the L-configuration of natural amino acids.[1]
Caption: Stereoisomers of 2-amino-5-cyclohexylpentanoic acid.
Physicochemical Profile and Computational Insights
The interplay between the polar amino and carboxyl groups and the nonpolar cyclohexylalkyl side chain defines the molecule's behavior in different chemical environments. These properties are predictive of its solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Significance for Drug Development |
| Molecular Formula | C₁₁H₂₁NO₂[1] | Defines the elemental composition and exact mass. |
| Molecular Weight | 199.29 Da[1] | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 63.32 Ų[1] | Suggests good potential for cell membrane permeability. |
| LogP (Octanol/Water Partition Coeff.) | 2.1489[1] | Indicates a higher affinity for lipid environments over aqueous ones, driven by the cyclohexyl group. |
| Hydrogen Bond Donors | 2[1] | The -NH₂ and -COOH groups can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 2[1] | The carbonyl and hydroxyl oxygens can accept hydrogen bonds. |
| Rotatable Bonds | 5[1] | Provides significant conformational flexibility, allowing the molecule to adapt its shape to fit into binding pockets. |
Key Methodologies: Synthesis and Characterization
As this molecule is a synthetic building block, understanding its handling in common laboratory procedures is essential.
4.1 Experimental Protocol: Amine Group Protection
In peptide synthesis or other multi-step synthetic routes, the nucleophilic alpha-amino group must be reversibly protected to prevent unwanted side reactions. The most common strategy is the formation of a tert-butyloxycarbonyl (Boc) carbamate.
Causality: The Boc group is chosen for its stability in a wide range of reaction conditions (e.g., non-acidic, non-reductive) and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid), which typically do not cleave other sensitive functional groups.
Step-by-Step Methodology for Boc Protection[3]:
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Dissolution: Dissolve 2-amino-5-cyclohexylpentanoic acid (1.0 eq) in a 1:1 mixture of tert-butanol and 1N sodium hydroxide solution. The base is critical as it deprotonates the amino group, increasing its nucleophilicity to attack the Boc-anhydride.
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Reagent Addition: Add di-tert-butyldicarbonate (Boc₂O, 1.1 eq) to the solution at room temperature.
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Reaction: Stir the mixture for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up (Purification):
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Wash the reaction mixture with a nonpolar solvent like hexane to remove unreacted Boc₂O and other nonpolar impurities.
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Carefully acidify the aqueous layer with a weak acid (e.g., sodium bisulfate solution) to a pH of ~2-3. This protonates the carboxylic acid, making the product extractable into an organic solvent.
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Extract the product into an organic solvent such as ethyl acetate (3x).
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Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.
Caption: Workflow for Boc protection of the amino acid.
4.2 Analytical Characterization Protocols
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the structure and purity of the final compound.
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¹H NMR: Would show distinct signals for the protons on the cyclohexyl ring (a broad multiplet), the protons on the alkyl chain, the alpha-proton (a triplet or doublet of doublets), and exchangeable protons from the amine and carboxylic acid groups.[4][5]
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¹³C NMR: Would reveal unique signals for each carbon atom, including the carbonyl carbon of the carboxylic acid (~175-180 ppm), the alpha-carbon (~50-60 ppm), and the various carbons of the alkyl chain and cyclohexyl ring.
4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for verifying molecular weight and assessing purity.
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Protocol Outline: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.[6] Formic acid aids in protonation for positive ion mode mass spectrometry.
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Expected Mass Spectrum: In positive electrospray ionization (ESI+) mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 200.30. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm).[7][8]
Applications in Drug Discovery and Chemical Biology
Non-proteinogenic amino acids are foundational tools for overcoming the limitations of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability.[9]
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Peptidomimetics: Incorporating 2-amino-5-cyclohexylpentanoic acid into a peptide sequence can disrupt or stabilize secondary structures (e.g., helices, sheets) and introduce lipophilic contacts within a receptor binding pocket. The bulky cyclohexyl group can act as a shield, sterically hindering the approach of proteolytic enzymes and thereby increasing the peptide's half-life in vivo.
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Small Molecule Scaffolds: The cyclohexyl group is often used as a bioisosteric replacement for a phenyl ring to modulate potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. It removes aromaticity while maintaining a similar volume, which can be beneficial for avoiding certain metabolic pathways or improving solubility.
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Active Pharmaceutical Ingredients (APIs): Derivatives of amino acids are widely used as APIs themselves or as starting materials for more complex drugs.[10] The unique structure of this amino acid makes it a candidate for developing novel agents in areas where lipophilic interactions are key to efficacy, such as oncology or infectious diseases.[11][12]
Conclusion
2-amino-5-cyclohexylpentanoic acid represents a powerful and versatile building block for the modern medicinal chemist. Its well-defined structure, characterized by a key chiral center and a lipophilic cyclohexyl moiety, offers a predictable scaffold for rational drug design. A thorough understanding of its physicochemical properties, coupled with established protocols for its protection and analysis, empowers researchers to effectively integrate this compound into their discovery pipelines, paving the way for the development of next-generation therapeutics with enhanced pharmacological profiles.
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